(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone

Molecular Property Differentiation Drug-Likeness Profiling Chemical Library Selection

This xanthene-piperidine hybrid integrates a 9H-xanthene-9-carbonyl core with a 4-(6-methylpyridin-2-yloxy)piperidine motif, a substitution pattern critical for target engagement in Wnt and gastric antisecretory pathways. The 6-methylpyridin-2-yloxy group introduces unique H‑bond acceptor geometry and steric bulk not found in simpler analogs, making it an essential diversity element for SAR and scaffold-hopping. Procure at ≥95% purity for HTS, hit validation, or physicochemical profiling. Confirm identity by LC‑MS/NMR upon receipt.

Molecular Formula C25H24N2O3
Molecular Weight 400.478
CAS No. 1797952-32-9
Cat. No. B2739426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone
CAS1797952-32-9
Molecular FormulaC25H24N2O3
Molecular Weight400.478
Structural Identifiers
SMILESCC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
InChIInChI=1S/C25H24N2O3/c1-17-7-6-12-23(26-17)29-18-13-15-27(16-14-18)25(28)24-19-8-2-4-10-21(19)30-22-11-5-3-9-20(22)24/h2-12,18,24H,13-16H2,1H3
InChIKeyPKVYAZWGFMEUMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: (4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone (CAS 1797952-32-9) – A Structurally Distinct Xanthene-Piperidine Hybrid


(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone (CAS 1797952-32-9) is a synthetic small molecule (MW 400.5 g/mol, formula C25H24N2O3) that integrates a 9H-xanthene-9-carbonyl-piperidine core with a 6-methylpyridin-2-yloxy substituent at the piperidine 4-position [1]. The compound belongs to a broader class of xanthene-piperidine hybrids, many of which have been explored for gastric antisecretory [2] and Wnt pathway inhibitory activities [3], though the specific biological activity of this derivative remains largely uncharacterized in the peer-reviewed primary literature. Its computed properties (XLogP3 4.5, 0 H-bond donors, 4 H-bond acceptors, 3 rotatable bonds) place it within drug-like chemical space [1].

Why Structural Analogs of (4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone Cannot Be Assumed Functionally Interchangeable


The xanthene-piperidine scaffold is highly sensitive to substitution pattern. Even minor modifications at the piperidine 4-position or the xanthene 9-position can abolish or invert biological activity. For example, in the gastric antisecretory series, replacement of the amino substituent on the piperidine ring resulted in loss of oral activity in pylorus-ligated rat models [1]. Similarly, in the Wnt inhibitor chemotype (WO2015/144290), the nature of the pyridyl ether group on the piperidine ring is a critical determinant of target engagement [2]. The target compound's distinctive 6-methylpyridin-2-yloxy group, absent in simpler analogs such as piperidin-1-yl(9H-xanthen-9-yl)methanone (CAS 887885-61-2 type) or 4-methyl-1-(9H-xanthene-9-carbonyl)piperidine, introduces unique hydrogen-bond acceptor geometry and steric bulk that cannot be replicated by generic substitution. Therefore, procurement decisions based solely on core scaffold similarity, without confirming the exact substitution pattern, risk selecting compounds with unvalidated or divergent activity profiles.

Quantitative Differentiation Evidence for (4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone vs. Closest Structural Analogs


Molecular Weight and Heavy Atom Count Differentiate the Target Compound from Simpler Xanthene-Piperidine Analogs

The target compound (MW 400.5) carries a 6-methylpyridin-2-yloxy substituent that adds 107.1 g/mol relative to the unsubstituted parent piperidin-1-yl(9H-xanthen-9-yl)methanone (MW 293.36) [1]. This difference corresponds to 7 additional heavy atoms (C6H7NO) and alters the computed LogP from approximately 3.8 (parent) to 4.5 (target) [1][2]. Such physiochemical divergence significantly impacts membrane permeability and solubility profiles within a screening set, making the compounds non-equivalent for cellular assay performance.

Molecular Property Differentiation Drug-Likeness Profiling Chemical Library Selection

Hydrogen-Bond Acceptor Count Differentiates Target Compound from 4-Alkyl-Substituted Xanthene-Piperidine Analogs

The target compound possesses 4 hydrogen-bond acceptor (HBA) atoms (two carbonyl oxygens, one pyridine nitrogen, one ether oxygen), compared to only 2 HBA atoms in the closely related 4-methyl-1-(9H-xanthene-9-carbonyl)piperidine . This difference in HBA count and geometry directly impacts the compound's ability to interact with complementary hydrogen-bond donor residues in target proteins. In the context of the xanthene-piperidine class, such additional acceptor functionality has been exploited in the design of renin inhibitors where the xanthene oxygen participates in a conserved water-mediated hydrogen bond network [1].

Hydrogen Bonding Pharmacophore Modeling Target Engagement Prediction

Scaffold-Based Class-Level Caution: The 4-Aryloxy Substituent Demands Direct Comparative Data Before Inferring Activity Translation from Published Xanthene-Piperidine Series

Published structure-activity relationships for xanthene-piperidine compounds in gastric acid secretion inhibition [1] and Wnt signaling [2] demonstrate that functional activity is exquisitely sensitive to subtle substituent changes on the piperidine ring. In the gastric antisecretory series, replacement of a 4-amino substituent with 4-hydroxy or unsubstituted piperidine resulted in a >10-fold loss of oral potency [1]. For the target compound (4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone, no published IC50, Ki, or EC50 data have been identified in the peer-reviewed literature as of April 2026. Therefore, procurement for biological screening should be undertaken with the understanding that activity cannot be extrapolated from data on structurally related compounds, and de novo profiling is required.

SAR Transferability Scaffold-Hopping Risk Procurement Advisory

Recommended Research Application Scenarios for (4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone Based on Available Structural Evidence


Fragment-Based and Scaffold-Hopping Drug Discovery Libraries

The compound's hybrid structure—linking a xanthene core, a piperidine linker, and a 6-methylpyridin-2-yloxy motif—makes it a versatile scaffold for fragment-based drug discovery. Its distinct molecular shape (4 HBA, no HBD, moderate lipophilicity) positions it as a 'lead-like' candidate for primary screening libraries targeting kinases, GPCRs, or nuclear receptors. Procurement at ≥95% purity (as offered by multiple vendors [1]) is suitable for initial high-throughput screening (HTS) and hit validation, provided the user confirms purity and structural identity by LC-MS and NMR upon receipt.

SAR Expansion of Xanthene-Containing Wnt Pathway or Xanthine Oxidase Inhibitor Series

Given the precedent for xanthene-containing compounds as Wnt pathway inhibitors (Merck Patent WO2015/144290 [1]) and the structurally distinct nature of this derivative, it can serve as a diversity element in SAR studies designed to probe the tolerance of the piperidine 4-position for heteroaryloxy substituents. The 6-methylpyridin-2-yloxy group introduces unique steric and electronic features not represented in the originally disclosed pyridyl piperidine series, potentially exploring new patent space around the xanthene-piperidine chemotype.

Computational Chemistry and Pharmacophore Model Validation

The compound's defined 3D geometry (with the xanthene ring system providing conformational rigidity and the piperidine linker adopting chair conformations) makes it suitable as a test ligand for docking studies, molecular dynamics simulations, and pharmacophore model refinement [1][2]. Its lack of annotated biological activity also makes it a useful negative control or decoy molecule for benchmarking virtual screening protocols. Researchers procuring this compound for computational studies should ensure that the stereochemistry (racemic mixture, given the absence of defined chiral centers) is compatible with their modeling requirements.

Physicochemical Property Benchmarking Against Simpler Xanthene-Piperidine Congeners

The target compound can be systematically compared with the unsubstituted parent (piperidin-1-yl(9H-xanthen-9-yl)methanone) and 4-methyl analog in solubility, permeability, and metabolic stability assays. Such head-to-head physicochemical profiling provides valuable data for medicinal chemists seeking to understand the impact of the 4-(6-methylpyridin-2-yloxy) substituent on developability parameters, especially given the +107 Da molecular weight increment and +2 HBA count difference relative to the parent [1].

Quote Request

Request a Quote for (4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.